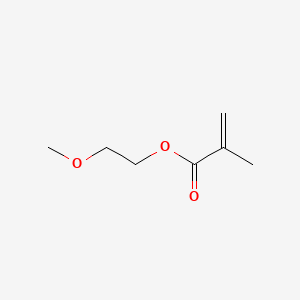![molecular formula C12H13NO2 B3028745 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one CAS No. 304876-29-7](/img/structure/B3028745.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one
Vue d'ensemble
Description
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound belonging to the class of organic compounds known as spiro compounds. It is a bicyclic compound consisting of a five-membered indoline ring fused to a four-membered pyran ring. It has been studied extensively in the scientific literature due to its potential applications in a wide range of fields. The compound has been used as a model compound in studies of the synthesis of other spiro compounds, as well as in studies of the biological activity of spiro compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : The compound has been synthesized through various methods. A one-pot, three-component condensation reaction involving isatin, aminopyrazole, and alkyl cyanoacetate in water has been used to synthesize derivatives like 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile (Rahmati, Kenarkoohi, & Khavasi, 2012). Another approach involves the three-component reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds in ethanol, using triethylamine as a catalyst (Mortikov et al., 2008).
Chemical Behaviors : Investigations into the hydrolytic degradation of fused and spiro compounds containing this system show the formation of functionally substituted carboxylic acids (Andin, 2018). Studies on spectral and X-ray crystallographic behaviors of related derivatives provide insights into their structural properties (Sharma et al., 2016).
Pharmacological Applications
c-Met/ALK Inhibitors : Derivatives of this compound, specifically aminopyridyl/pyrazinyl-substituted variants, have shown significant efficacy as c-Met/ALK dual inhibitors. These compounds have demonstrated potent antitumor activity in various in vitro and in vivo assays (Li et al., 2013).
Photochromic Properties : Certain derivatives exhibit photochromic properties, which have potential applications in molecular and crystalline structures for polyfunctional materials. Studies on 1,3,3,6′-tetramethylspiro[indoline-2,2′-[2H]pyran[3,2-b] pyridine and its salts reveal interesting photochromic behaviors in single crystals (Aldoshin, 2005).
Industrial Applications
- Corrosion Inhibitors : Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These compounds, synthesized using Green Chemistry principles, showed high inhibition efficiency and good correlation between theoretical and experimental results (Gupta et al., 2018).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
spiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCYGPZVJLECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653575 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304876-29-7 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

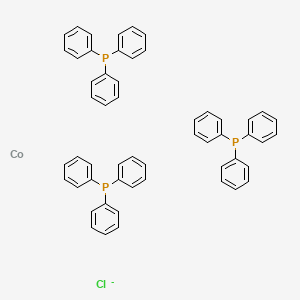


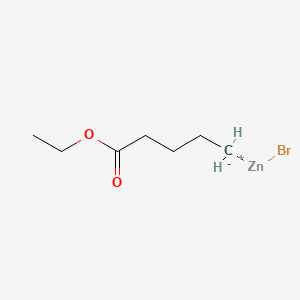
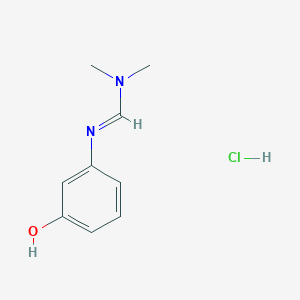
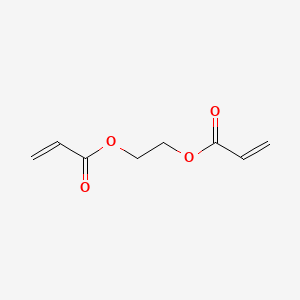
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
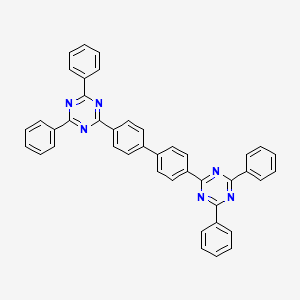

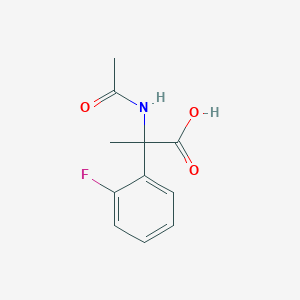
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

